molecular formula C23H18IN3O2 B2662696 N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 380910-26-9

N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2662696
CAS RN: 380910-26-9
M. Wt: 495.32
InChI Key: GOHIDCSJTGEIAQ-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as Iodoarylpyrazole (IAP), is a chemical compound widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

  • Synthesis and Characterization :

    • The compound is involved in the synthesis of pyrazole and pyrazolopyrimidine derivatives. One study described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These compounds were synthesized for their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Cytotoxicity and Potential Anticancer Applications :

    • Compounds related to N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide have been evaluated for their cytotoxic properties. Another study synthesized related pyrazolo[1,5-a]pyrimidines and Schiff bases, which were investigated for their cytotoxicity against human cancer cell lines, including colon, lung, breast, and liver cancer cells (Hassan, Hafez, Osman, & Ali, 2015).
  • Antibacterial Applications :

    • Derivatives of this compound have shown promise as antimicrobial agents. N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared and evaluated for their potential as antimicrobial agents, showing effectiveness against strains of Staphylococcus aureus (Pitucha et al., 2011).
  • Molecular Structure Analysis :

    • The molecular structure of compounds similar to N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been analyzed in various studies. For instance, the synthesis, spectral, and X-ray crystal structure of a related pyrazole derivative was studied, providing insights into its molecular geometries and electronic structures (Kumara et al., 2018).
  • Corrosion Inhibition :

    • Some derivatives of this compound have been investigated for their corrosion protection behavior. A study on carbohydrazide-pyrazole compounds, structurally similar to the compound , explored their effectiveness in protecting mild steel in acidic solutions. These compounds showed high inhibition efficiency, suggesting their potential use in corrosion protection applications (Paul, Yadav, & Obot, 2020).
  • Nonlinear Optical Properties :

    • The compound's derivatives have been analyzed for their nonlinear optical properties. For example, a study focused on a molecule structurally similar to N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, investigating its spectroscopic properties and nonlinear optical activity (Tamer et al., 2015).
  • Tautomerism and Quantum Chemical Calculations :

    • Research has also delved into the tautomerism of N-substituted pyrazolo compounds, utilizing quantum chemical calculations and spectroscopic techniques. This provides a deeper understanding of the compound's chemical behavior and potential applications (Kaczor et al., 2013).

properties

IUPAC Name

N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18IN3O2/c1-29-20-13-7-16(8-14-20)22-21(15-27(26-22)19-5-3-2-4-6-19)23(28)25-18-11-9-17(24)10-12-18/h2-15H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHIDCSJTGEIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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